molecular formula C4H2N2O5 B3358867 2,5-Dinitrofuran CAS No. 826-03-9

2,5-Dinitrofuran

Cat. No.: B3358867
CAS No.: 826-03-9
M. Wt: 158.07 g/mol
InChI Key: CGBSSZNFPUJLNZ-UHFFFAOYSA-N
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Description

2,5-Dinitrofuran is a heterocyclic organic compound characterized by a five-membered furan ring substituted with two nitro groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dinitrofuran can be synthesized from 2-nitrofuran through nitration. The process involves treating 2-nitrofuran with concentrated nitric acid, which introduces the second nitro group at the 5 position. This reaction typically requires controlled conditions to ensure the selective nitration of the furan ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the nitration process described above can be scaled up for industrial applications. The use of phase transfer catalysis in nucleophilic aromatic substitution reactions has also been explored to produce derivatives of this compound .

Mechanism of Action

The mechanism of action of 2,5-dinitrofuran in biological systems involves its reduction by nitroreductases, similar to other nitrofuran compounds. These enzymes convert the nitro groups to reactive intermediates that can interact with bacterial enzymes and DNA, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity in nucleophilic substitution and Diels-Alder reactions, which is attributed to the electron-withdrawing effects of the nitro groups. This makes it a versatile intermediate for synthesizing a wide range of organic compounds .

Properties

IUPAC Name

2,5-dinitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N2O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBSSZNFPUJLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70231905
Record name Furan, 2,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-03-9
Record name 2,5-Dinitrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan, 2,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dinitrofuran
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan, 2,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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